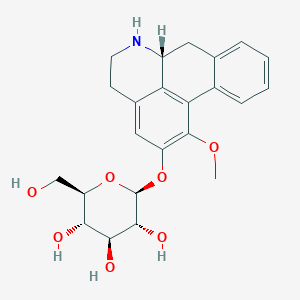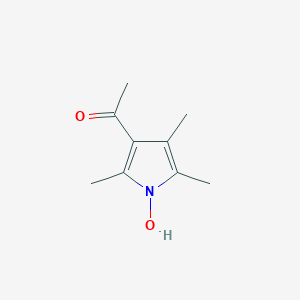
N-Methoxy-2-nitro-1H-imidazole-1-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-2-nitro-1H-imidazole-1-butanamide (MNIB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNIB is a nitroimidazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-Methoxy-2-nitro-1H-imidazole-1-butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects
N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall and membrane. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential applications in various fields such as cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide is also relatively easy to synthesize and purify. However, one limitation of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-Methoxy-2-nitro-1H-imidazole-1-butanamide. One direction is to further investigate its potential applications in cancer research, microbiology, and neurology. Another direction is to study the toxicity of N-Methoxy-2-nitro-1H-imidazole-1-butanamide and its potential side effects. Additionally, future research could focus on developing new synthesis methods for N-Methoxy-2-nitro-1H-imidazole-1-butanamide and optimizing its yield. Finally, N-Methoxy-2-nitro-1H-imidazole-1-butanamide could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-Methoxy-2-nitro-1H-imidazole-1-butanamide (N-Methoxy-2-nitro-1H-imidazole-1-butanamide) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in cancer research, microbiology, and neurology. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial growth, and reducing oxidative stress and inflammation. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of N-Methoxy-2-nitro-1H-imidazole-1-butanamide obtained from this method is approximately 50%.
Applications De Recherche Scientifique
N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in various fields such as cancer research, microbiology, and neurology. In cancer research, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. N-Methoxy-2-nitro-1H-imidazole-1-butanamide has also been studied for its antimicrobial properties against various bacteria and fungi. In neurology, N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
140448-34-6 |
|---|---|
Nom du produit |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Formule moléculaire |
C8H12N4O4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
Clé InChI |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
SMILES canonique |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Autres numéros CAS |
140448-34-6 |
Synonymes |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)




![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)

![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
